2-Iodo-N-isopropylbenzamide
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Overview
Description
2-Iodo-N-isopropylbenzamide is an organic compound with the molecular formula C10H12INO It is a derivative of benzamide, where the hydrogen atom in the benzene ring is replaced by an iodine atom at the second position, and the amide nitrogen is substituted with an isopropyl group
Mechanism of Action
Target of Action
The primary targets of 2-Iodo-N-isopropylbenzamide are currently unknown
Mode of Action
It’s known that the compound’s reactivity increases with certain substitutions on the benzene ring .
Pharmacokinetics
Some predicted properties include a boiling point of 3574±250 °C at 760 mmHg, a density of 16±01 g/cm³, and a molar refractivity of 620±03 cm³ . The compound also has a LogP of 2.35, indicating its lipophilicity, which could influence its absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-isopropylbenzamide typically involves the iodination of benzamide derivatives. One common method involves the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isopropylamine to yield this compound . The reaction conditions often include refluxing the mixture and subsequent purification steps such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of alcohols to carbonyl compounds.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as benzophenone when benzhydrol is used as the substrate.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
2-Iodo-N-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide: A derivative with a methoxy group at the fifth position, known for its high reactivity in oxidation reactions.
2-Iodo-N-isopropyl-4-methoxybenzamide: Another derivative with a methoxy group at the fourth position, exhibiting different reactivity patterns.
Uniqueness
2-Iodo-N-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and catalytic properties. Its ability to act as an environmentally benign catalyst for oxidation reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-iodo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGIDUPRPSJZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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